molecular formula C11H7ClO2 B052691 5-(4-Chlorophenyl)-2-furaldehyde CAS No. 34035-03-5

5-(4-Chlorophenyl)-2-furaldehyde

Cat. No. B052691
CAS RN: 34035-03-5
M. Wt: 206.62 g/mol
InChI Key: ROJGJNINTRCMBL-UHFFFAOYSA-N
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Description

“5-(4-Chlorophenyl)-2-furaldehyde” is a chemical compound that falls under the category of laboratory chemicals . It’s also known as “5-(4-Chlorophenyl)furfural” or "5-(4-Chlorophenyl)-2-furancarboxaldehyde" .


Synthesis Analysis

The synthesis of compounds similar to “5-(4-Chlorophenyl)-2-furaldehyde” has been reported in the literature. For instance, a study reported the synthesis of 5-(4-chlorophenyl)-3-(coumarin-3-yl)-1H-pyrazole and 5-(4-chlorophenyl)-3-(coumarin-3-yl)isoxazole . The compounds were synthesized and characterized by IR, 1H, and 13C NMR, and high-resolution mass spectrometry .


Molecular Structure Analysis

The molecular structure of “5-(4-Chlorophenyl)-2-furaldehyde” can be analyzed using various techniques. For instance, a study conducted a detailed investigation on the computational study of a similar compound, 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole, using density functional theory (DFT) .


Chemical Reactions Analysis

The chemical reactions involving “5-(4-Chlorophenyl)-2-furaldehyde” can be complex. A study reported the synthesis of new pyrazole and isoxazole derivatives, including 5-(4-chlorophenyl)-3-(coumarin-3-yl)-1H-pyrazole and 5-(4-chlorophenyl)-3-(coumarin-3-yl)isoxazole .

Scientific Research Applications

  • Detection and Analysis Methods:

  • Synthesis and Catalysis:

    • Studies have explored the synthesis of 5-hydroxymethyl-2-furaldehyde from different sources and using various catalysts, indicating its potential in chemical manufacturing (Musau & Munavu, 1987); (Han et al., 2016).
    • Regioselective arylation methods have been developed for 2-furaldehyde, useful for creating a range of derivatives (McClure et al., 2001).
  • Electronic Structure and Properties:

    • Experimental and theoretical investigations have been conducted on the electronic structure of 5-hydroxymethyl-2-furaldehyde, providing insights into its molecular geometry, vibrational properties, and electronic properties (Rajkumar et al., 2020).
  • Thermodynamic Properties:

    • The thermodynamic properties of isomeric compounds related to 5-(4-Chlorophenyl)-2-furaldehyde have been studied, contributing to a deeper understanding of their nature and facilitating optimization processes in their synthesis and application (Dibrivnyi et al., 2019).
  • Pharmaceutical and Biorefining Applications:

    • Biorefining research includes heterogeneously catalyzed reactions of carbohydrates for the production of furfural and hydroxymethylfurfural, highlighting the potential of these compounds in the chemical industry (Karinen et al., 2011).

Safety And Hazards

“5-(4-Chlorophenyl)-2-furaldehyde” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “5-(4-Chlorophenyl)-2-furaldehyde” could involve further exploration of its potential applications. A study mentioned the formation of a cocrystal of a similar compound, 5-chloro-8-hydroxyquinoline, using a solvent-assisted co-grinding method . This suggests potential future directions in the field of cocrystal formation and its applications.

properties

IUPAC Name

5-(4-chlorophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJGJNINTRCMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350254
Record name 5-(4-chlorophenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-2-furaldehyde

CAS RN

34035-03-5
Record name 5-(4-chlorophenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Chlorophenyl)-2-furaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Ambika, PP Singh - Catalysis Letters, 2022 - Springer
An efficient method for the carbon–carbon bond formation at C-5 position of 2-substituted furans to provide a range of π-diverse 5-aryl-2-substituted furan derivatives in 58–80% yield …
Number of citations: 2 link.springer.com
S Murasawa, K Iuchi, S Sato, T Noguchi-Yachide… - Bioorganic & medicinal …, 2012 - Elsevier
A structure consisting of substituted hydantoin linked to a 5-(halophenyl)furan-2-yl group via an amide bond was identified as a promising scaffold for development of low-molecular-…
Number of citations: 27 www.sciencedirect.com
P Riley, PC Figary, JR Entwisle, AL Roe… - Journal of …, 2005 - Elsevier
The metabolic fate of azimilide in man is unusual as it undergoes a cleavage in vivo resulting in the formation of two classes of structurally distinct metabolites. During a metabolite …
Number of citations: 10 www.sciencedirect.com
L Pu, HB Yu - Chemical Reviews, 2001 - ACS Publications
Since the initial report of Oguni and Omi on the reaction of diethylzinc with benzaldehyde in the presence of a catalytic amount of (S)-leucinol with moderate enantioselectivity (49% ee) …
Number of citations: 568 pubs.acs.org
K Lavrador, B Murphy, J Saunders… - Journal of medicinal …, 2004 - ACS Publications
One subset of the G-protein coupled receptor (GPCR) superfamily is that which is activated by a peptide carrying an obligatory positively charged residue (GPCR−PA + ). This subclass …
Number of citations: 24 pubs.acs.org
S JARUTIKORN, N Wanichacheva - 2019 - ithesis-ir.su.ac.th
Metal ions are essential in all biological systems and they functions in many cellular enzymes. However, excessive accumulation of metal ions in the human body can be associated …
Number of citations: 3 ithesis-ir.su.ac.th

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